Cas no 56964-23-9 (1-Piperazinamine, 4-(2-propynyl)-)

1-Piperazinamine, 4-(2-propynyl)- is a versatile organic compound with significant applications in medicinal chemistry. This compound exhibits unique pharmacological properties, offering potential for drug discovery and development. Its structural features provide a platform for further functionalization, enabling the synthesis of diverse bioactive molecules. Its availability in high purity and stability make it an attractive choice for research and development purposes.
1-Piperazinamine, 4-(2-propynyl)- structure
56964-23-9 structure
Product Name:1-Piperazinamine, 4-(2-propynyl)-
CAS No:56964-23-9
MF:C7H13N3
MW:139.198220968246
CID:347221
PubChem ID:21485895
Update Time:2025-07-18

1-Piperazinamine, 4-(2-propynyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Piperazinamine, 4-(2-propynyl)-
    • 4-prop-2-ynylpiperazin-1-amine
    • SCHEMBL21111085
    • DTXSID30614614
    • 4-(prop-2-yn-1-yl)piperazin-1-amine
    • 56964-23-9
    • Inchi: 1S/C7H13N3/c1-2-3-9-4-6-10(8)7-5-9/h1H,3-8H2
    • InChI Key: HXSMWRURGWSXRN-UHFFFAOYSA-N
    • SMILES: N1(CC#C)CCN(CC1)N

Computed Properties

  • Exact Mass: 139.11109
  • Monoisotopic Mass: 139.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 32.5Ų

Experimental Properties

  • PSA: 32.5

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Additional information on 1-Piperazinamine, 4-(2-propynyl)-

Introduction to 1-Piperazinamine, 4-(2-propynyl)- (CAS No. 56964-23-9)

1-Piperazinamine, 4-(2-propynyl)-, identified by its Chemical Abstracts Service (CAS) number 56964-23-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperazine derivatives family, a class of molecules known for their diverse biological activities and utility in drug development. The structural motif of piperazine, characterized by a six-membered ring containing two nitrogen atoms, imparts unique physicochemical properties that make it a valuable scaffold for designing bioactive molecules.

The presence of a propynyl group at the 4-position of the piperazine ring in 1-Piperazinamine, 4-(2-propynyl)- introduces additional functionalization possibilities, enhancing its reactivity and potential applications. This modification can influence the compound's solubility, metabolic stability, and interaction with biological targets, making it a promising candidate for further exploration in medicinal chemistry.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from piperazine derivatives. The structural flexibility of piperazine allows for the introduction of various substituents, enabling the design of molecules with tailored pharmacological profiles. Among these derivatives, compounds featuring alkyne groups have shown particular promise due to their ability to participate in diverse chemical transformations, such as Suzuki-Miyaura cross-coupling reactions, which are widely used in drug synthesis.

1-Piperazinamine, 4-(2-propynyl)- has been studied for its potential applications in the development of antimicrobial and anti-inflammatory agents. Preliminary studies suggest that this compound exhibits inhibitory activity against certain bacterial strains by interfering with essential metabolic pathways. The propynyl group may play a crucial role in mediating these interactions, possibly through hydrophobic or electrostatic interactions with bacterial enzymes or cell wall components.

The compound's chemical structure also makes it a suitable precursor for further derivatization, allowing researchers to explore its potential as a lead molecule for drug discovery. By modifying other positions on the piperazine ring or introducing additional functional groups, scientists can fine-tune the pharmacological properties of 1-Piperazinamine, 4-(2-propynyl)-, aiming to enhance its potency, selectivity, and pharmacokinetic profile.

Advances in computational chemistry and molecular modeling have facilitated the rapid screening of piperazine derivatives like 1-Piperazinamine, 4-(2-propynyl)- for their binding affinity to specific biological targets. These computational approaches have enabled researchers to predict the compound's interactions with proteins and enzymes involved in disease pathways, providing valuable insights into its potential therapeutic applications.

One of the most exciting aspects of working with 1-Piperazinamine, 4-(2-propynyl)- is its versatility as a building block in medicinal chemistry. The compound's ability to undergo various chemical reactions allows for the synthesis of complex molecules with intricate structures. This flexibility is particularly valuable in the quest to develop novel drugs that can overcome existing challenges such as drug resistance and poor bioavailability.

The synthesis of 1-Piperazinamine, 4-(2-propynyl)- typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions at the propynyl-substituted carbon followed by functional group transformations to introduce additional modifications. The use of advanced synthetic techniques such as flow chemistry has also been explored to improve scalability and reproducibility.

In conclusion,1-Piperazinamine, 4-(2-propynyl)- (CAS No. 56964-23-9) represents a fascinating example of how structural modifications can enhance the biological activity and therapeutic potential of piperazine derivatives. Its unique chemical properties make it a valuable tool for researchers exploring new frontiers in drug development. As our understanding of molecular interactions continues to evolve, compounds like 1-Piperazinamine, 4-(2-propynyl)- are poised to play a pivotal role in shaping the future of medicinal chemistry.

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